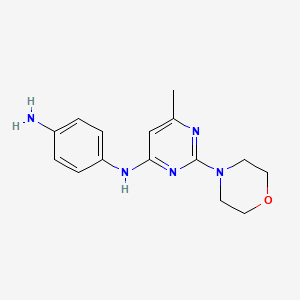![molecular formula C10H13BrN6S B11791012 2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine typically involves the annulation of a thiazole ring to a pyrimidine core. One common method involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and various secondary amines in the presence of a copper catalyst . The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 110°C) using potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine has been explored for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as a topoisomerase I inhibitor, which is important for anticancer research.
Biological Studies: The compound has been evaluated for its cytotoxicity and ability to inhibit specific enzymes.
Pharmacological Research: It has been investigated for its potential to interact with various biological targets, including receptors and enzymes.
作用機序
The mechanism of action of 2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to DNA damage and cell death . This mechanism is particularly relevant in the context of cancer therapy.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer properties.
Thiazolo[4,5-b]pyridines: These compounds also exhibit a range of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.
Uniqueness
2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit topoisomerase I and its cytotoxic properties make it a valuable compound for further research in medicinal chemistry and pharmacology .
特性
分子式 |
C10H13BrN6S |
|---|---|
分子量 |
329.22 g/mol |
IUPAC名 |
2-bromo-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H13BrN6S/c1-16-2-4-17(5-3-16)8-6-7(13-9(11)18-6)14-10(12)15-8/h2-5H2,1H3,(H2,12,14,15) |
InChIキー |
OPCDURVIYKOVIH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2SC(=N3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)









![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)



